molecular formula C9H11ClO3S B3371683 2-(4-Methoxyphenyl)ethanesulfonyl chloride CAS No. 76653-14-0

2-(4-Methoxyphenyl)ethanesulfonyl chloride

Cat. No.: B3371683
CAS No.: 76653-14-0
M. Wt: 234.7 g/mol
InChI Key: SXSSVXAEIXMJIJ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)ethanesulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Methoxyphenyl)ethanesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-(4-methoxyphenyl)ethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

2-(4-Methoxyphenyl)ethanol+SOCl22-(4-Methoxyphenyl)ethanesulfonyl chloride+HCl+SO2\text{2-(4-Methoxyphenyl)ethanol} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 2-(4-Methoxyphenyl)ethanol+SOCl2​→2-(4-Methoxyphenyl)ethanesulfonyl chloride+HCl+SO2​

This method is efficient and yields a high purity product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)ethanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.

    Hydrolysis: In the presence of water, it can hydrolyze to form 2-(4-methoxyphenyl)ethanesulfonic acid and hydrochloric acid.

Common Reagents and Conditions

    Amines: Reacts under mild conditions to form sulfonamides.

    Alcohols: Reacts under basic conditions to form sulfonates.

    Thiols: Reacts under basic conditions to form sulfonate esters.

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)ethanesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)ethanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, where the compound acts as a sulfonylating agent .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)ethanesulfonic acid: The hydrolysis product of 2-(4-Methoxyphenyl)ethanesulfonyl chloride.

    2-(4-Methoxyphenyl)ethanol: The starting material for the synthesis of this compound.

    4-Methoxybenzenesulfonyl chloride: A structurally similar compound with a different substitution pattern on the aromatic ring.

Uniqueness

This compound is unique due to its specific reactivity profile and the presence of both an aromatic methoxy group and an ethanesulfonyl chloride group. This combination of functional groups allows for versatile applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-(4-methoxyphenyl)ethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-9-4-2-8(3-5-9)6-7-14(10,11)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSSVXAEIXMJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76653-14-0
Record name 2-(4-methoxyphenyl)ethane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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